molecular formula C9H20O2 B13735821 2,2,4-Trimethylhexane-1,6-diol CAS No. 3089-24-5

2,2,4-Trimethylhexane-1,6-diol

Cat. No.: B13735821
CAS No.: 3089-24-5
M. Wt: 160.25 g/mol
InChI Key: GZZLQUBMUXEOBE-UHFFFAOYSA-N
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Description

2,2,4-Trimethylhexane-1,6-diol is an organic compound with the molecular formula C₉H₂₀O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylhexane-1,6-diol can be synthesized through the hydrogenation of 2,2,4-trimethyladipic acid. The process involves the reduction of the carboxylic acid groups to hydroxyl groups under specific conditions, typically using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 2,2,4-trimethyladipic acid. The reaction is carried out in a high-pressure reactor with hydrogen gas and a suitable catalyst. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethylhexane-1,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be further reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2,2,4-trimethylhexane-1,6-dione or 2,2,4-trimethylhexane-1,6-dicarboxylic acid.

    Reduction: Formation of 2,2,4-trimethylhexane.

    Substitution: Formation of compounds like 2,2,4-trimethylhexane-1,6-dichloride or 2,2,4-trimethylhexane-1,6-dibromide.

Scientific Research Applications

2,2,4-Trimethylhexane-1,6-diol has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2,2,4-trimethylhexane-1,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their stability and reactivity. In biochemical applications, it can act as a stabilizing agent for proteins and enzymes by preventing denaturation and aggregation.

Comparison with Similar Compounds

  • 2,4,4-Trimethylhexane-1,6-diol
  • 2,2,4-Trimethylpentane-1,5-diol
  • 2,2,4-Trimethylhexane-1,3-diol

Comparison: 2,2,4-Trimethylhexane-1,6-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties compared to its isomers and analogs. For example, 2,4,4-trimethylhexane-1,6-diol has a different arrangement of methyl groups, leading to variations in reactivity and physical properties .

Properties

CAS No.

3089-24-5

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2,2,4-trimethylhexane-1,6-diol

InChI

InChI=1S/C9H20O2/c1-8(4-5-10)6-9(2,3)7-11/h8,10-11H,4-7H2,1-3H3

InChI Key

GZZLQUBMUXEOBE-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)CC(C)(C)CO

Origin of Product

United States

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